2-N-benzyl-1,3,4-oxadiazole-2,5-diamine
Description
Structural Classification and Nomenclature
This compound belongs to the 1,3,4-oxadiazole class of five-membered heterocyclic compounds containing one oxygen atom and two nitrogen atoms within the ring structure. The compound exhibits the molecular formula C₉H₁₀N₄O and possesses a molecular weight of 190.20 grams per mole. The structural organization features a 1,3,4-oxadiazole core ring system with amino groups positioned at the 2 and 5 positions, where the 2-position amino group is further substituted with a benzyl moiety.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound. Alternative nomenclature systems may refer to this compound as N²-benzyl-1,3,4-oxadiazole-2,5-diamine, emphasizing the specific positioning of the benzyl substituent on the nitrogen atom at position 2. The compound's Simplified Molecular Input Line Entry System representation is NC1=NN=C(NCC2=CC=CC=C2)O1, which provides a standardized method for describing its molecular structure in computational chemistry applications.
The molecular architecture of this compound demonstrates the characteristic features of 1,3,4-oxadiazole derivatives, where the heterocyclic ring derives from furan through the substitution of two methylene groups with pyridine-type nitrogen atoms. This structural modification imparts distinct electronic properties to the ring system, creating a weakly basic heterocycle that exhibits reduced aromaticity compared to the parent furan compound.
Historical Context of 1,3,4-Oxadiazoles in Chemical Research
The 1,3,4-oxadiazole heterocyclic system has maintained a prominent position in chemical research for over eight decades, with initial investigations into this structural class beginning in the early 20th century. The systematic exploration of 1,3,4-oxadiazole compounds gained momentum following the recognition of their diverse biological activities and synthetic versatility. Early research established the fundamental synthetic methodologies for accessing 1,3,4-oxadiazole derivatives, including cyclodehydration reactions of diacylhydrazines and oxidative cyclization processes.
The development of diamine-functionalized 1,3,4-oxadiazoles, including compounds such as this compound, represents a more recent advancement in this field. The incorporation of amino substituents into the oxadiazole framework emerged from recognition that these functional groups could significantly enhance biological activity while maintaining favorable pharmacokinetic properties. Research investigations have demonstrated that 1,3,4-oxadiazole derivatives exhibit an extensive range of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.
The historical progression of 1,3,4-oxadiazole research has been marked by significant milestones in pharmaceutical development. Notable examples include the clinical introduction of raltegravir, an antiretroviral drug containing a 1,3,4-oxadiazole moiety for human immunodeficiency virus treatment, and zibotentan, an anticancer agent currently in clinical trials. These pharmaceutical successes have reinforced the importance of 1,3,4-oxadiazole derivatives as privileged structures in medicinal chemistry and have motivated continued research into novel derivatives with enhanced therapeutic properties.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its unique position as a bioisosteric replacement for conventional functional groups while maintaining superior metabolic stability. The 1,3,4-oxadiazole ring system serves as an effective bioisostere for amides and esters, offering improved hydrolytic stability and enhanced pharmacokinetic profiles compared to traditional functional groups. This bioisosteric relationship has proven particularly valuable in drug design applications where metabolic stability and bioavailability optimization are critical considerations.
The heterocyclic framework of 1,3,4-oxadiazoles demonstrates remarkable synthetic versatility, enabling access to diverse structural modifications through well-established synthetic protocols. Multiple synthetic pathways have been developed for the preparation of 1,3,4-oxadiazole derivatives, including the Ugi-tetrazole/Huisgen sequence reaction, which provides efficient access to 2,5-disubstituted derivatives. These synthetic methodologies have facilitated the exploration of structure-activity relationships and have enabled the systematic investigation of how different substituent patterns affect biological activity.
The electronic properties of the 1,3,4-oxadiazole ring system contribute significantly to its utility in heterocyclic chemistry. The presence of electron-withdrawing nitrogen atoms within the five-membered ring creates a deficient π-electron system that influences both chemical reactivity and biological activity. This electronic environment facilitates specific interactions with biological targets while conferring stability under physiological conditions. The weak basicity of the oxadiazole ring, arising from the inductive effects of the heteroatoms, provides additional advantages in pharmaceutical applications by reducing the likelihood of unwanted protonation events.
Research Importance of Diamine-Functionalized Oxadiazoles
Diamine-functionalized oxadiazoles, exemplified by compounds such as 1,3,4-oxadiazole-2,5-diamine and its N-substituted derivatives, represent a particularly important subclass within the broader family of oxadiazole compounds. The presence of amino functional groups at the 2 and 5 positions of the oxadiazole ring creates opportunities for hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. Research investigations have demonstrated that these diamine derivatives often exhibit enhanced water solubility compared to their non-amino counterparts, which can translate to improved bioavailability profiles in pharmaceutical applications.
The research significance of this compound extends beyond its individual properties to encompass its role as a versatile synthetic intermediate. The compound serves as a valuable building block for the construction of more complex molecular architectures through further derivatization of the remaining amino group or through incorporation into larger molecular frameworks. This synthetic utility has made diamine-functionalized oxadiazoles important tools in combinatorial chemistry approaches and structure-activity relationship studies.
Contemporary research efforts have focused on exploring the antimicrobial properties of diamine-functionalized oxadiazoles, with particular attention to their antibacterial and antifungal activities. Studies have revealed that compounds incorporating the 1,3,4-oxadiazole-2,5-diamine scaffold often demonstrate significant inhibitory activity against both gram-positive and gram-negative bacterial strains. The enhanced antimicrobial activity observed for these compounds has been attributed to their ability to interfere with essential bacterial enzymes and to disrupt cellular membrane integrity.
Recent investigations have also explored the potential applications of diamine-functionalized oxadiazoles in materials science, particularly in the development of antimicrobial nanomaterials. Research has demonstrated that incorporation of 1,3,4-oxadiazole-2,5-diamine derivatives into graphene oxide matrices can significantly enhance the bactericidal activity of the resulting composite materials. These findings suggest that diamine-functionalized oxadiazoles may find applications beyond traditional pharmaceutical contexts, potentially contributing to the development of advanced antimicrobial surfaces and coatings.
The systematic investigation of structure-activity relationships within the diamine-functionalized oxadiazole series has revealed important insights regarding the influence of substituent patterns on biological activity. Research findings indicate that the introduction of aromatic substituents, such as the benzyl group present in this compound, can significantly modulate both the potency and selectivity of biological effects. These observations have informed rational drug design efforts and have contributed to the development of optimized lead compounds for various therapeutic applications.
Properties
IUPAC Name |
2-N-benzyl-1,3,4-oxadiazole-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-8-12-13-9(14-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUNXWZWFGGJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-benzyl-1,3,4-oxadiazole-2,5-diamine typically involves the cyclization of N-benzyl amidoximes. One common method is the electrochemical synthesis, which generates the iminoxy radical through anodic oxidation, followed by intramolecular cyclization . Another approach involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of N,N-dimethylformamide and sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Chemical Reactions Analysis
Synthetic Routes to 1,3,4-Oxadiazole-2,5-diamine Derivatives
The parent compound 1,3,4-oxadiazole-2,5-diamine (PubChem CID: 14440442) is synthesized via cyclization of acylthiosemicarbazides or oxidative coupling of semicarbazides . For benzyl-substituted derivatives, common methods include:
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Alkylation : Reaction of the diamine with benzyl halides under basic conditions (e.g., KOH/DMF) .
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Condensation : Use of hydrazine hydrate and benzaldehyde derivatives in the presence of oxidative agents like iodine or chloramine-T .
Example Reaction Pathway:
Nucleophilic Substitution
The amino groups at positions 2 and 5 are nucleophilic and react with:
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Acyl chlorides : Forming amide derivatives (e.g., N-acetylated oxadiazoles ) .
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Alkyl halides : Producing N-alkylated derivatives (e.g., with ethyl bromoacetate) .
Oxidative Cyclization
Benzyl-substituted oxadiazoles undergo oxidative coupling with:
Complexation with Metals
The nitrogen-rich structure enables coordination with transition metals (e.g., Cu(II), Fe(III)), forming chelates with potential catalytic or bioactive properties .
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Mechanism and Efficacy
The antimicrobial properties of 2-N-benzyl-1,3,4-oxadiazole-2,5-diamine are primarily attributed to its ability to inhibit bacterial growth. Research indicates that derivatives containing the oxadiazole scaffold exhibit potent activity against a range of pathogens including Gram-positive and Gram-negative bacteria. For instance:
- Bacterial Inhibition : Studies have shown that compounds with a 1,3,4-oxadiazole structure demonstrate significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) often lower than standard antibiotics like amoxicillin .
- Antifungal Properties : Additionally, these compounds have shown antifungal activity against various fungal strains, making them potential candidates for treating fungal infections .
Anticancer Potential
Recent studies have also highlighted the anticancer properties of this compound. The compound has been evaluated for its cytotoxic effects on several cancer cell lines:
- Cell Viability : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of apoptotic pathways .
- Synergistic Effects : Some studies suggest that combining oxadiazole derivatives with other chemotherapeutic agents may enhance their efficacy against resistant cancer cells .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been documented in several studies:
- Inhibition of Pro-inflammatory Cytokines : Compounds in this class have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests a potential application in treating inflammatory diseases.
Anticonvulsant Activity
Another promising application of this compound is its anticonvulsant activity:
- Mechanism of Action : The compound has been tested in various animal models for its ability to prevent seizures. It is believed to act by modulating neurotransmitter systems involved in seizure activity .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-N-benzyl-1,3,4-oxadiazole-2,5-diamine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are involved in cancer cell proliferation.
Antibacterial Activity: It disrupts bacterial growth and pathogenicity by interfering with pathways associated with bacterial virulence, including the two-component regulation system and quorum sensing.
Comparison with Similar Compounds
2-N-benzyl-1,3,4-oxadiazole-2,5-diamine can be compared with other oxadiazole derivatives:
1,2,4-Oxadiazole: Known for its antifungal and antibacterial activities.
1,2,5-Oxadiazole: Used as high-energy density materials and biologically active compounds with cytotoxic properties.
1,3,4-Oxadiazole: Exhibits a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
2-N-benzyl-1,3,4-oxadiazole-2,5-diamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound’s biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The molecular structure of this compound features an oxadiazole ring which is known for its pharmacological significance. The presence of the benzyl group contributes to its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates antibacterial activity against various strains of bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings align with studies highlighting the broad-spectrum antimicrobial potential of oxadiazole derivatives .
Anticancer Activity
The anticancer properties of this compound have been evaluated against several cancer cell lines. Notably, it has shown cytotoxic effects on human leukemia and breast cancer cells.
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated in various models. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Structure–Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their structural modifications. For instance:
- Substitution on the benzyl group : Different substituents can enhance or diminish activity.
- Positioning of functional groups : The arrangement of amino groups on the oxadiazole ring affects binding affinity to biological targets.
Studies indicate that compounds with electron-withdrawing groups at specific positions exhibit enhanced biological activities .
Case Studies
- Antibacterial Activity Study : A study conducted by Hkiri et al. demonstrated that derivatives similar to this compound showed improved antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for developing new antibiotics .
- Anticancer Evaluation : Research published by Li et al. highlighted a series of oxadiazole derivatives where modifications led to increased potency against leukemia cell lines compared to existing chemotherapeutics .
Q & A
Q. What established synthetic routes are available for 2-N-benzyl-1,3,4-oxadiazole-2,5-diamine?
- Methodological Answer : The synthesis of 1,3,4-oxadiazoles typically involves cyclization of acylhydrazides or oxidative dimerization of thiosemicarbazides. For benzyl-substituted derivatives, coupling benzylamine precursors with oxadiazole-forming reagents (e.g., POCl₃ or SOCl₂) under anhydrous conditions is common. A protocol analogous to the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine ( ) can be adapted, replacing diketones with benzylamine derivatives. Reaction optimization should focus on temperature control (20–80°C) and solvent selection (DMF or DCM), with sodium hydride as a base to deprotonate intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm benzyl proton environments (δ 4.5–5.0 ppm for CH₂-N) and oxadiazole ring carbons (δ 150–160 ppm).
- IR Spectroscopy : Detection of NH₂ stretches (~3300–3400 cm⁻¹) and C=N/C-O bands (~1600 cm⁻¹).
- HRMS : For precise molecular weight verification (expected [M+H]⁺ ~221.09).
Cross-referencing with canonical SMILES (e.g., generated via OpenEye OEToolkits) ensures structural accuracy .
Q. What solubility and stability considerations apply to this compound under varying pH?
- Methodological Answer : Solubility screening in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol) is recommended. Stability studies should assess hydrolysis susceptibility at acidic (pH < 3) or basic (pH > 10) conditions via HPLC monitoring over 24–72 hours. Oxadiazole rings are generally stable in neutral buffers but may degrade under prolonged UV exposure .
Q. How can tautomeric forms of this compound be ruled out?
- Methodological Answer : Variable-temperature NMR (25–80°C) and X-ray crystallography are definitive. Tautomerism in oxadiazoles is rare due to aromatic stabilization, but NH₂ groups may exhibit rotational isomerism. Crystallographic data (e.g., CCDC deposition) provides unambiguous confirmation .
Advanced Research Questions
Q. How does the benzyl substituent modulate the electronic properties of the oxadiazole ring?
- Methodological Answer : Computational studies (DFT/B3LYP/6-31G*) reveal electron-donating effects from the benzyl group, increasing electron density at the oxadiazole N2 and N5 positions. Hammett σ constants (σₚ = -0.17 for benzyl) correlate with enhanced nucleophilicity at NH₂ groups, validated via electrophilic substitution reactions (e.g., bromination) .
Q. What challenges arise in achieving regioselectivity during oxadiazole functionalization?
- Methodological Answer : Regioselectivity is influenced by steric hindrance (benzyl group at N2) and electronic directing effects. For example, nitration favors the C5 position due to benzyl-induced deactivation at C2. Microwave-assisted reactions (100–120°C, 30 min) improve yields in SNAr reactions with electron-deficient aryl halides .
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
- Methodological Answer : Molecular electrostatic potential (MEP) maps and Fukui indices (calculated via Gaussian 16) identify reactive sites. For this compound, the C5 amine exhibits higher nucleophilicity (f⁻ > 0.1) than C2, guiding selective alkylation or acylation protocols .
Q. What in vitro assays are suitable for evaluating bioactivity?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus).
- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets, using ATP/NADH-coupled detection.
Reference protocols from quinoxaline antibacterial studies (e.g., ChemistrySelect, 2017) for comparative analysis .
Q. How do spectral signatures differ between 1,3,4-oxadiazole and 1,2,5-oxadiazole derivatives?
- Methodological Answer : ¹³C NMR distinguishes ring connectivity: 1,3,4-oxadiazoles show two deshielded carbons (δ ~150–155 ppm), while 1,2,5-oxadiazoles (furazans) exhibit a single downfield carbon (δ ~160 ppm). IR C-O stretches are stronger in 1,3,4-oxadiazoles (~1250 cm⁻¹ vs. ~1100 cm⁻¹ for furazans) .
Q. What mechanistic insights explain side reactions during oxadiazole synthesis?
- Methodological Answer :
Competing pathways include over-oxidation (yielding nitro compounds) or ring-opening under acidic conditions. LC-MS tracking of intermediates (e.g., hydrazide byproducts) and kinetic studies (Arrhenius plots) identify optimal reaction windows (e.g., 60–80°C for cyclization). Quenching with ice-cold water minimizes degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
